For detailed information on specific synthetic procedures for related compounds, please refer to the provided papers, especially paper number 8. []
"3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline" derivatives can act as positive allosteric modulators (PAMs) of α7 nAChRs. [, , ] PAMs enhance the receptor's response to acetylcholine, the endogenous neurotransmitter. This modulation of α7 nAChRs is believed to underpin the potential therapeutic benefits of these compounds for cognitive enhancement in disorders like Alzheimer's disease.
Certain "3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline" derivatives exhibit affinity for ERs, particularly ERβ and GPER. [, , , ] The specific effects of these compounds on ER signaling pathways are complex and can vary depending on the cell type and the specific ER subtype involved. For instance, some derivatives have been shown to decrease blood pressure in hypertensive postmenopausal women, potentially through their interaction with ERs and subsequent regulation of vasoactive factors. [, ]
Given their ability to positively modulate α7 nAChRs, "3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline" derivatives are being explored as potential therapeutics for cognitive disorders like Alzheimer's disease. [, , ] These compounds could enhance cholinergic signaling in the brain, potentially ameliorating cognitive deficits associated with these conditions.
Some "3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline" derivatives have shown promise in preclinical and clinical studies for cardiovascular applications. [, ] These compounds may exert beneficial effects on blood pressure regulation and potentially offer novel therapeutic avenues for managing hypertension and related cardiovascular diseases.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1